molecular formula C15H21ClN2O4S B5513835 N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide

N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide

Cat. No. B5513835
M. Wt: 360.9 g/mol
InChI Key: MMFOAQCAKIIQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, carefully designed to introduce specific functional groups at desired positions on the molecular framework. For example, compounds like N-Phenylsulfonyl and N-methylsulfonyl derivatives of certain quinoxalinecarboxamides have been synthesized as antagonists at the glycine-site of NMDA receptors and AMPA receptors, demonstrating the complexity and specificity of such syntheses (Hays et al., 1993).

Molecular Structure Analysis

The molecular structure of compounds similar to N2-(3-chloro-4-methylphenyl)-N2-(methylsulfonyl)-N1-(tetrahydro-2-furanylmethyl)glycinamide is characterized by X-ray crystallography, which provides detailed insights into the arrangement of atoms and bonds. For instance, the crystal structure of certain tetrazole derivatives revealed the planarity of the tetrazole rings and the orientation of the aryl rings, offering a glimpse into the structural features that might be present in our compound of interest (Al-Hourani et al., 2015).

Scientific Research Applications

Environmental Impact and Analysis

  • Methylsulfonyl Metabolites Detection : Studies have highlighted the environmental presence and analytical detection methods for methylsulfonyl metabolites, which are structurally related to the compound of interest. These metabolites, found in human tissues and environmental samples, demonstrate the ecological and health impacts of sulfonyl-containing compounds (Weistrand & Norén, 1997), (Chu et al., 2003).

  • Transport Through Soil : Research on chlorsulfuron, a sulfonylurea herbicide with structural similarities, has provided insights into the mobility and environmental behavior of such compounds in agricultural soils, highlighting the importance of understanding their transport mechanisms for environmental protection (Veeh et al., 1994).

Pharmaceutical Applications and Biological Effects

  • Antinociceptive Activity : Compounds structurally related to N2-(3-chloro-4-methylphenyl)-N2-(methylsulfonyl)-N1-(tetrahydro-2-furanylmethyl)glycinamide have been studied for their potential in treating pain. For example, the antinociceptive effects of N-(2-Indanyl)-glycinamide hydrochloride in models of inflammatory and neuropathic pain demonstrate the potential therapeutic applications of sulfonyl-containing compounds in pain management (Villetti et al., 2003).

  • Antiestrogenic and Enzyme Inhibition Effects : The study of methylsulfonyl metabolites of PCBs and their antiestrogenic effects in bioassay systems underscores the biological activities of sulfonyl derivatives, which could influence the development of drugs targeting estrogen receptor-mediated pathways (Letcher et al., 2002).

Synthetic Chemistry Applications

  • Synthetic Methodologies : Research into the synthesis of sulfonyl-containing compounds, including those with specific functional groups, offers valuable methodologies for creating derivatives with potential pharmaceutical applications. For instance, studies on Weinreb amide-based synthetic equivalents demonstrate the versatility of sulfonyl derivatives in synthesizing complex organic structures (Kommidi et al., 2010).

properties

IUPAC Name

2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4S/c1-11-5-6-12(8-14(11)16)18(23(2,20)21)10-15(19)17-9-13-4-3-7-22-13/h5-6,8,13H,3-4,7,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFOAQCAKIIQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCC2CCCO2)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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